N-(4-chlorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide
Description
Properties
Molecular Formula |
C28H24ClFN4O3S |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C28H24ClFN4O3S/c29-19-5-9-21(10-6-19)31-25(35)16-24-27(37)34(23-13-7-20(30)8-14-23)28(38)33(24)17-18-3-11-22(12-4-18)32-15-1-2-26(32)36/h3-14,24H,1-2,15-17H2,(H,31,35) |
InChI Key |
BTFKTYPVVSGHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-chloroaniline with 2-oxopyrrolidine-1-acetic acid, followed by cyclization to form the imidazolidinone ring.
Reaction Conditions:Condensation: 4-chloroaniline reacts with 2-oxopyrrolidine-1-acetic acid in the presence of suitable reagents and solvents.
Cyclization: The condensation product undergoes cyclization under specific conditions.
Thioxo Group Introduction: The thioxo group is introduced using appropriate reagents.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions at the chloro and fluorophenyl groups are possible.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
